molecular formula C11H8ClIN2O B13617207 1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13617207
M. Wt: 346.55 g/mol
InChI Key: AVJZKYDASFQGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a complex organic compound that features a pyrazole ring substituted with chlorine and iodine atoms.

Preparation Methods

The synthesis of 1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions .

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and ring structures, leading to unique properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H8ClIN2O

Molecular Weight

346.55 g/mol

IUPAC Name

1-[3-chloro-4-(4-iodopyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H8ClIN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3

InChI Key

AVJZKYDASFQGSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.